molecular formula C10H15ClN2O B6218939 2-amino-N-methyl-2-(2-methylphenyl)acetamide hydrochloride CAS No. 2751610-14-5

2-amino-N-methyl-2-(2-methylphenyl)acetamide hydrochloride

Cat. No.: B6218939
CAS No.: 2751610-14-5
M. Wt: 214.7
InChI Key:
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Description

2-amino-N-methyl-2-(2-methylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H14ClN2O It is a derivative of acetamide and is characterized by the presence of an amino group, a methyl group, and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-2-(2-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to yield the desired product. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum yield. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-2-(2-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of substituted acetamide derivatives.

Scientific Research Applications

2-amino-N-methyl-2-(2-methylphenyl)acetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-2-(2-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N,N-dimethylacetamide hydrochloride
  • 2-amino-N-methylacetamide
  • N-methyl-2-aminophenol

Uniqueness

2-amino-N-methyl-2-(2-methylphenyl)acetamide hydrochloride is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential benefits in research and industry.

Properties

CAS No.

2751610-14-5

Molecular Formula

C10H15ClN2O

Molecular Weight

214.7

Purity

95

Origin of Product

United States

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